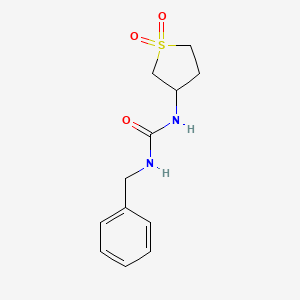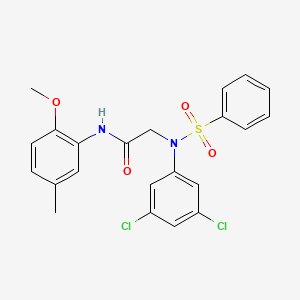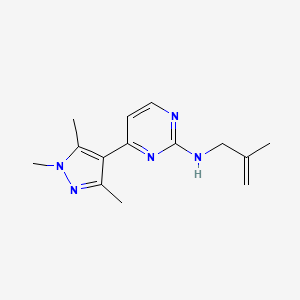
N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 1943, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain.
作用机制
The mechanism of action of N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 1943 involves the inhibition of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound 1943 increases the levels of glycine in the brain, which can modulate the activity of various neurotransmitter systems, including NMDA receptors, GABA receptors, and dopamine receptors. This modulation of neurotransmitter activity has been linked to various beneficial effects, including improved cognitive function, reduced anxiety, and antidepressant effects.
Biochemical and Physiological Effects
This compound 1943 has been shown to have various biochemical and physiological effects, primarily related to its modulation of neurotransmitter activity. One of the main effects of this compound 1943 is the increase in glycine levels in the brain, which can modulate the activity of various neurotransmitter systems. This modulation of neurotransmitter activity has been linked to various beneficial effects, including improved cognitive function, reduced anxiety, and antidepressant effects. Additionally, this compound 1943 has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
One of the main advantages of using N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 1943 in lab experiments is its specificity for GlyT1. This specificity allows for the selective modulation of glycine levels in the brain, which can be used to study the role of glycine in various physiological and pathological conditions. Additionally, this compound 1943 has been shown to have a good safety profile and can be used in vivo without causing significant side effects. However, one of the limitations of using this compound 1943 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 1943 in scientific research. One of the main directions is the study of its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Additionally, the use of this compound 1943 in combination with other drugs that modulate neurotransmitter activity could lead to the development of novel treatments for these disorders. Finally, the development of more potent and selective GlyT1 inhibitors could lead to the discovery of new compounds with even greater therapeutic potential.
科学研究应用
N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 1943 has been used in various scientific research studies, primarily in the field of neuroscience. One of the main applications of this compound 1943 is to study the role of glycine in the brain and its potential therapeutic effects. Glycine is an important neurotransmitter that plays a crucial role in the regulation of synaptic transmission and plasticity. This compound 1943 has been shown to increase the levels of glycine in the brain by inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. This increase in glycine levels has been linked to various beneficial effects, including improved cognitive function, reduced anxiety, and antidepressant effects.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-9-11-21(12-10-18)16-25-24(27)17-26(22-14-19(2)13-20(3)15-22)30(28,29)23-7-5-4-6-8-23/h4-15H,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYHEPGXUYZUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3928685.png)
![N-(2-methoxy-5-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3928687.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928696.png)

![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B3928719.png)
![4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3928722.png)

![2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B3928738.png)

![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3928754.png)

![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928762.png)
![2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3928776.png)